A Technical Guide to Ferrous Arsenate: Formula, Structure, and Experimental Considerations
A Technical Guide to Ferrous Arsenate: Formula, Structure, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of ferrous arsenate, a compound of significant interest in environmental science and toxicology. It details its chemical identity, complex crystal structure, and key experimental methodologies for its synthesis and characterization.
Chemical Identity and Physicochemical Properties
Ferrous arsenate is an inorganic compound consisting of iron in the +2 oxidation state bonded to the arsenate anion. It is most commonly found in its hydrated form. The anhydrous form has the chemical formula Fe₃(AsO₄)₂.[1] It is also known by several synonyms, including iron(II) arsenate (3:2), iron bis(arsenate), and arsenic acid, iron(2+) salt (2:3).[1][2]
The compound is typically a green or brown powder, insoluble in water but soluble in dilute mineral acids.[3][4][5] Upon heating, it decomposes rather than melts.[3] Due to its arsenic content, ferrous arsenate is highly toxic if ingested or inhaled and is a strong irritant.[3][5]
Table 1: Chemical Identifiers for Ferrous Arsenate
| Identifier | Value |
| IUPAC Name | tris(iron(2+)) diarsorate[1] |
| Chemical Formula | Fe₃(AsO₄)₂ (anhydrous)[1] |
| Fe₃(AsO₄)₂ · 8H₂O (hydrated)[2][6] | |
| CAS Number | 10102-50-8[1] |
| Molecular Weight | 445.37 g/mol (anhydrous)[1] |
| 589.50 g/mol (octahydrate) |
Table 2: Physical and Chemical Properties of Ferrous Arsenate
| Property | Value |
| Appearance | Green or brown powder[3][5] |
| Solubility | Insoluble in water; soluble in acids[4] |
| Melting Point | Decomposes upon heating[3] |
| Density (octahydrate) | ~3.0 g/cm³[2][6] |
| Hardness (Mohs scale) | 2 - 2.5[3][6] |
Crystalline Structure: The Dimorphism of Symplesite and Parasymplesite
The hydrated form of ferrous arsenate, Fe₃(AsO₄)₂ · 8H₂O, is dimorphous, meaning it crystallizes into two distinct mineral forms with the same chemical composition but different crystal structures: symplesite and parasymplesite.[3][7]
Parasymplesite is the monoclinic dimorph and is a member of the Vivianite group of minerals.[2][3][8] Its structure consists of isolated FeO₂(H₂O)₄ octahedra and edge-sharing Fe₂O₆(H₂O)₄ double octahedra, which are linked by AsO₄ tetrahedra to form complex sheets parallel to the (010) plane.[9]
Symplesite is the triclinic dimorph.[4][6][10] While its chemical formula is identical to parasymplesite, its lower crystal symmetry results in a different arrangement of the constituent iron octahedra and arsenate tetrahedra.[7][10]
The structural relationship between these two polymorphs is a key aspect of ferrous arsenate's crystallochemistry.
Table 3: Crystallographic Data for Ferrous Arsenate Dimorphs
| Parameter | Parasymplesite[2][9] | Symplesite[4][6] |
| Crystal System | Monoclinic | Triclinic |
| Space Group | C2/m | P1 |
| Unit Cell Parameters | a = 10.3519 Å | a = 4.7505 Å |
| b = 13.6009 Å | b = 7.7893 Å | |
| c = 4.7998 Å | c = 9.2567 Å | |
| α = 90° | α = 106.372° | |
| β = 104.816° | β = 93.046° | |
| γ = 90° | γ = 98.152° | |
| Unit Cell Volume (V) | 653.32 ų | 323.75 ų |
Experimental Protocols
Synthesis of Ferrous Arsenate via Aqueous Precipitation
The synthesis of ferrous arsenate typically involves the controlled precipitation from an aqueous solution. While often studied in the context of arsenic remediation from wastewater, the principles can be adapted for laboratory synthesis. The following is a generalized protocol.
Materials:
-
A soluble ferrous salt (e.g., Ferrous Sulfate, FeSO₄·7H₂O)
-
A soluble arsenate salt (e.g., Sodium Arsenate, Na₂HAsO₄·7H₂O)
-
Deionized water, deoxygenated
-
Acid and base for pH adjustment (e.g., H₂SO₄, NaOH)
Protocol:
-
Prepare Solutions: Prepare separate aqueous solutions of the ferrous salt and the arsenate salt in deoxygenated, deionized water. The concentrations should be calculated to achieve a specific Fe:As molar ratio, typically around 1.5:1 to match the stoichiometry of Fe₃(AsO₄)₂.
-
Reaction Setup: The reaction should be conducted in an inert atmosphere (e.g., under a nitrogen or argon blanket) to prevent the oxidation of Fe(II) to Fe(III).
-
pH Adjustment: Adjust the pH of the arsenate solution. The formation of iron arsenates is highly pH-dependent. For ferric arsenate, a pH of 3-4 is optimal[11]; for ferrous arsenate precipitation, conditions may vary, but starting in the slightly acidic to neutral range is common.
-
Precipitation: Slowly add the ferrous salt solution to the arsenate solution under vigorous stirring. A precipitate (typically green) should form.
-
Aging: Allow the precipitate to age in the mother liquor for a period (e.g., 12-24 hours) to promote crystallization and phase purity.
-
Isolation and Washing: Isolate the solid product by filtration or centrifugation. Wash the precipitate several times with deoxygenated deionized water to remove any unreacted salts.
-
Drying: Dry the final product under vacuum or in a desiccator to prevent oxidation.
Characterization Methods
To confirm the identity, purity, and structure of the synthesized ferrous arsenate, a suite of analytical techniques is required.
X-Ray Diffraction (XRD):
-
Purpose: To identify the crystalline phase(s) present and determine crystallographic parameters.
-
Methodology: A powdered sample of the synthesized material is mounted in a powder diffractometer. The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) over a range of 2θ angles. The resulting diffraction pattern is a plot of diffraction intensity versus 2θ. The peak positions are characteristic of the crystal lattice and can be compared to standard diffraction patterns from databases (e.g., JCPDS/ICDD) for symplesite and parasymplesite to confirm phase identity.
Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX):
-
Purpose: To visualize the morphology (particle shape and size) of the precipitate and to confirm its elemental composition.
-
Methodology: A small amount of the dried powder is mounted on a sample stub using conductive tape and may be sputter-coated with a conductive material (e.g., gold or carbon) to prevent charging. The sample is imaged using a focused beam of electrons in a scanning electron microscope. The electron beam's interaction with the sample also generates characteristic X-rays, which are detected by an EDX spectrometer to provide a semi-quantitative elemental analysis, confirming the presence of iron, arsenic, and oxygen.
Raman or Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify the vibrational modes of the arsenate (AsO₄³⁻) functional groups and confirm the absence of other species (e.g., carbonates, sulfates).
-
Methodology: For Raman spectroscopy, a laser is focused on the sample, and the inelastically scattered light is collected and analyzed. For FTIR, the sample is exposed to infrared radiation, and the absorption is measured. The resulting spectra will show characteristic peaks corresponding to the stretching and bending modes of the As-O bonds in the arsenate tetrahedra.
Redox Chemistry and Environmental Significance
The formation and stability of ferrous arsenate are intrinsically linked to the redox chemistry of both iron and arsenic. In environmental systems, redox conditions dictate the speciation of these elements.
-
Oxidizing Conditions: Under oxidizing conditions, ferrous iron (Fe²⁺) is unstable and oxidizes to ferric iron (Fe³⁺). This often leads to the precipitation of ferric arsenate (FeAsO₄), a common end-product in arsenic remediation strategies.[11][12]
-
Reducing Conditions: In anoxic or sub-oxic environments, Fe²⁺ is stable. If arsenate (As(V)) is present, conditions may favor the precipitation of ferrous arsenate phases like parasymplesite.[13] Furthermore, Fe²⁺ can act as a reducing agent, potentially reducing arsenate (As(V)) to the more mobile and toxic arsenite (As(III)), although this reaction can be kinetically slow.[13]
The interplay between iron oxidation, arsenic reduction, and precipitation is a critical area of research, particularly for understanding the long-term stability of arsenic in contaminated soils and sediments.
References
- 1. Ferrous arsenate | As2Fe3O8 | CID 24938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mindat.org [mindat.org]
- 3. galleries.com [galleries.com]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. Vivianite-parasymplesite solid solution: A sink for arsenic in ferruginous environments? | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 6. mindat.org [mindat.org]
- 7. galleries.com [galleries.com]
- 8. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The synthesis of calcium arsenate@iron arsenate coating materials and their application for arsenic-containing wastewater treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferric arsenate - Hazardous Agents | Haz-Map [haz-map.com]
- 13. Ferrous arsenate | 10102-50-8 | Benchchem [benchchem.com]
